4-(1-methyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)pyrrolidin-2-one
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Overview
Description
4-(1-methyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)pyrrolidin-2-one is a synthetic organic compound that features a benzimidazole moiety linked to a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach might include:
Formation of the Benzimidazole Core: Starting from o-phenylenediamine, the benzimidazole core can be synthesized through a condensation reaction with formic acid or its derivatives.
Alkylation: The benzimidazole core can be alkylated using methyl iodide to introduce the 1-methyl group.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized via a cyclization reaction involving appropriate precursors such as γ-aminobutyric acid derivatives.
Coupling Reaction: The final step involves coupling the benzimidazole and pyrrolidinone moieties through a suitable linker, such as a phenylethyl group, using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(1-methyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzimidazole or pyrrolidinone rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like sodium azide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: As a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)pyrrolidin-2-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole, mebendazole, which are known for their antiparasitic activity.
Pyrrolidinone Derivatives: Compounds like piracetam, known for their nootropic effects.
Uniqueness
4-(1-methyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other benzimidazole or pyrrolidinone derivatives.
Properties
IUPAC Name |
4-(1-methylbenzimidazol-2-yl)-1-(2-phenylethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-22-18-10-6-5-9-17(18)21-20(22)16-13-19(24)23(14-16)12-11-15-7-3-2-4-8-15/h2-10,16H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRNFMCBCVERRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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